Cas no 2094953-69-0 (3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide)

3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide backbone with distinct functional groups. The difluoromethoxy and methoxy substituents on the phenyl ring enhance metabolic stability and lipophilicity, while the azetidin-2-one moiety contributes to its potential as a pharmacophore in medicinal chemistry. This compound’s structural complexity allows for selective interactions with biological targets, making it a candidate for drug discovery applications. Its well-defined molecular architecture ensures reproducibility in synthesis, and its stability under standard conditions facilitates further research and development. The compound is suitable for exploratory studies in enzyme inhibition or receptor modulation.
3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide structure
2094953-69-0 structure
Product name:3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
CAS No:2094953-69-0
MF:C20H18F2N2O4
MW:388.364732265472
CID:6209465
PubChem ID:121556695

3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26588871
    • (E)-3-[2-(Difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
    • 2094953-69-0
    • Z1987895377
    • 3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
    • Inchi: 1S/C20H18F2N2O4/c1-27-16-4-2-3-13(19(16)28-20(21)22)5-10-17(25)23-14-6-8-15(9-7-14)24-12-11-18(24)26/h2-10,20H,11-12H2,1H3,(H,23,25)/b10-5+
    • InChI Key: DGENRRCENXEEJC-BJMVGYQFSA-N
    • SMILES: FC(OC1C(=CC=CC=1/C=C/C(NC1C=CC(=CC=1)N1C(CC1)=O)=O)OC)F

Computed Properties

  • Exact Mass: 388.12346338g/mol
  • Monoisotopic Mass: 388.12346338g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 67.9Ų

3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588871-0.05g
3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide
2094953-69-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide

Introduction to 3-[2-(difluoromethoxy-3-methoxyphenyl)]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide (CAS No. 2094953-69-0)

3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2094953-69-0, represents a convergence of advanced chemical synthesis and medicinal innovation. Its molecular structure incorporates several key functional groups, including difluoromethoxy, methoxy, and oxoazetidin-1-yl, which contribute to its distinctive chemical properties and reactivity. The presence of these groups not only influences its interaction with biological targets but also opens up diverse avenues for further chemical modifications and derivatization.

The difluoromethoxy moiety is particularly noteworthy, as it has been extensively studied for its role in enhancing metabolic stability and bioavailability in drug candidates. This group's electron-withdrawing nature can significantly influence the electronic properties of the molecule, thereby affecting its binding affinity to biological receptors. In contrast, the methoxy group provides a hydrophobic anchor that can improve solubility and membrane permeability, making it an attractive feature for oral bioavailability. The combination of these two groups in the same aromatic ring suggests a carefully balanced design aimed at optimizing pharmacokinetic profiles.

The N-terminal phenyl ring substituted with a 2-oxoazetidin-1-yl moiety adds another layer of complexity to the compound's behavior. The azetidine ring is a five-membered heterocycle that often serves as a scaffold in drug development due to its ability to mimic natural amino acid structures. This structural motif can enhance binding interactions with enzymes and receptors, particularly those involved in metabolic pathways. The 2-oxo group further polarizes the molecule, potentially increasing its solubility in aqueous environments while maintaining interactions with lipophilic regions of biological targets. Such structural features make this compound a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel molecules that can modulate complex biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The compound 3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide fits into this category, as its unique structure suggests potential interactions with multiple targets. For instance, the combination of the difluoromethoxy and methoxy groups may enable it to interact with kinases or other enzymes involved in cell signaling pathways, while the azetidine moiety could provide specificity for certain protease targets. Such multifaceted interactions are highly desirable in drug discovery efforts aimed at achieving therapeutic efficacy with minimal side effects.

The synthesis of this compound represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecular architectures with high precision. The synthetic route likely involves multi-step reactions that require careful control over reaction conditions to ensure high yields and purity. Key steps may include palladium-catalyzed cross-coupling reactions to establish carbon-carbon bonds between the aromatic rings, followed by functional group transformations such as halogenation and nucleophilic substitution to introduce the desired substituents. Each step must be optimized to minimize side reactions and byproducts, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological evaluation of 3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide is currently underway in several research laboratories. Preliminary studies have shown promising results in vitro, where the compound demonstrates inhibitory activity against certain enzymes and receptors relevant to disease pathways. These early findings have prompted further investigation into its mechanism of action and potential therapeutic applications. Researchers are particularly interested in exploring its effects on enzymes involved in metabolism and signal transduction, as well as its ability to modulate inflammatory responses. Such studies could pave the way for new treatments targeting conditions that are currently difficult to manage effectively.

The development of this compound also highlights the importance of computational chemistry in modern drug discovery efforts. Molecular modeling techniques can be used to predict how this molecule will interact with biological targets at the atomic level. By simulating these interactions computationally, researchers can gain insights into potential binding modes and optimize the structure for improved efficacy and selectivity. Such virtual screening approaches are becoming increasingly integral to pharmaceutical research, allowing for rapid identification of promising candidates before moving into expensive wet-lab experiments.

In conclusion, 3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-[4-(2-oxoazetidin-1-yl)phenyl]prop-2-enamide (CAS No. 2094953-69-0) is a structurally complex and biologically intriguing molecule with significant potential for therapeutic applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in medicinal chemistry research programs worldwide. As more data becomes available on its pharmacological properties and synthetic feasibility, this compound could emerge as a key player in next-generation drug development efforts aimed at addressing some of today's most challenging medical conditions.

Recommend Articles

Recommended suppliers
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk